molecular formula C7H15NO2 B6163218 (6-methyl-1,4-oxazepan-6-yl)methanol CAS No. 1936551-17-5

(6-methyl-1,4-oxazepan-6-yl)methanol

Cat. No.: B6163218
CAS No.: 1936551-17-5
M. Wt: 145.20 g/mol
InChI Key: KPQBQUGGWHUPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-1,4-oxazepan-6-yl)methanol is a chemical compound with the CAS Registry Number 1936551-17-5 . It is a solid organic compound characterized by the molecular formula C 7 H 15 NO 2 and a molecular weight of 145.20 g/mol . Its structure features a seven-membered 1,4-oxazepane ring—a heterocycle containing both nitrogen and oxygen atoms—with a hydroxymethyl group and a methyl substituent at the 6-position . This compound is classified as a chemical building block or intermediate in organic and medicinal chemistry research. Compounds with the 1,4-oxazepane scaffold are of significant interest in pharmaceutical research for the synthesis of more complex molecules . The primary research application of such intermediates lies in solid-phase peptide synthesis (SPPS) and the development of novel therapeutic agents . Within this context, they can be utilized as key scaffolds or as components for constructing peptide mimetics and other biologically active compounds . As a highly functionalized intermediate, it offers multiple sites for chemical modification, making it a versatile template for constructing diverse compound libraries. Researchers can employ this methanol derivative to explore structure-activity relationships (SAR) in drug discovery efforts . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1936551-17-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(6-methyl-1,4-oxazepan-6-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-7(5-9)4-8-2-3-10-6-7/h8-9H,2-6H2,1H3

InChI Key

KPQBQUGGWHUPPE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCOC1)CO

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 1,4 Oxazepan 6 Yl Methanol

Retrosynthetic Analysis of the (6-methyl-1,4-oxazepan-6-yl)methanol Scaffold

A retrosynthetic analysis of this compound (I) suggests several potential disconnection points. The most logical disconnections are the C-N and C-O bonds within the oxazepane ring, which are typically formed in the final cyclization step.

Disconnection A (C-N Bond): This pathway involves disconnecting the bond between the nitrogen atom and one of the adjacent carbons (C5 or C7). This leads back to a linear precursor such as an N-substituted amino alcohol. For instance, disconnection at the N4-C5 bond points to a precursor like 2-((2-hydroxyethyl)amino)-2-methylpropane-1,3-diol, which would require selective functionalization and cyclization.

Disconnection B (C-O Bond): Alternatively, cleaving the C-O bond (e.g., O1-C2) suggests a precursor like an amino diol that can undergo an intramolecular etherification.

A More Common Approach: A more practical and widely employed retrosynthetic strategy involves disconnecting two bonds, typically an N-alkylation followed by an intramolecular cyclization. A key disconnection can be made at the N4-C3 and O1-C2 bonds. This leads to a key intermediate, a substituted amino alcohol like 2-amino-2-methylpropane-1,3-diol. This intermediate can then be reacted with a two-carbon electrophile, such as a protected 2-bromoethanol, followed by deprotection and intramolecular cyclization to form the 1,4-oxazepane (B1358080) ring. Another disconnection strategy points towards precursors like N-propargylamines, which can undergo cyclization to form the heterocyclic core. rsc.org

Classical and Modern Approaches to 1,4-Oxazepane Ring Construction

The construction of the 1,4-oxazepane ring is a central challenge in the synthesis of the target molecule. Both classical and modern methods have been developed to access this seven-membered heterocyclic system. These methods often involve the cyclization of acyclic precursors containing the necessary nitrogen and oxygen heteroatoms. nih.gov

Several cyclization strategies are available for constructing the oxazepane core. The choice of strategy often depends on the available starting materials and the desired substitution pattern.

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of an N-substituted amino alcohol. For the target molecule, a suitable precursor would be N-(2-hydroxyethyl)-2-amino-2-methylpropan-1-ol. Treatment with a base would deprotonate the primary alcohol, which could then displace a leaving group on the N-substituent, though this is less common for forming the C-O bond in this specific ring system.

Reductive Amination: A linear precursor containing an aldehyde and an amino alcohol can undergo intramolecular reductive amination to form the C-N bond and close the ring.

N-Propargylamine Cyclization: A modern and efficient route involves the use of N-propargylamines. rsc.org These versatile building blocks can undergo metal-catalyzed or base-promoted cyclization with an alcohol moiety to form the 1,4-oxazepane ring. rsc.orgnih.gov For instance, an appropriately substituted N-propargyl amino alcohol could be cyclized to yield the desired core. organic-chemistry.org

Tandem Reactions: Tandem transformations, such as C-N coupling followed by C-H carbonylation, have been developed for synthesizing related benzo-1,4-oxazepine derivatives and represent a modern, efficient approach. nih.gov

Ring-Closing Metathesis (RCM): While more common for larger rings, RCM can be applied to synthesize unsaturated oxazepane precursors which can then be reduced to the saturated system.

Since the target molecule is achiral, stereoselective synthesis would be relevant for derivatives or analogues containing additional stereocenters. However, principles of stereoselective synthesis are crucial for creating complex molecules with defined three-dimensional structures.

Chiral Pool Synthesis: Starting from enantiomerically pure precursors, such as amino acids or chiral alcohols, can establish the stereochemistry of the final product. For example, chiral amino alcohols derived from serine could be used as starting materials. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, chiral Brønsted acids have been used for the enantioselective desymmetrization of oxetanes to form chiral 1,4-benzoxazepines, a strategy that could be adapted. acs.org

Diastereoselective Cyclization: When a precursor already contains one or more stereocenters, the cyclization step can be controlled to favor the formation of one diastereomer over others. This can be influenced by the choice of reagents and reaction conditions. nih.gov Highly stereoselective synthesis of fused heterocycles has been achieved through sequences like internal redox reactions followed by hetero-Diels-Alder reactions. rsc.org

Substrate Control: The inherent stereochemistry of a complex substrate can direct the formation of new stereocenters during the synthesis.

Precursors and Starting Materials in the Synthesis of this compound

The selection of appropriate precursors is critical for an efficient synthesis. Based on the retrosynthetic analysis, several key starting materials can be identified.

2-Amino-2-methyl-1-propanol (B13486): This commercially available amino alcohol is a logical starting point, containing the C6-methyl and C6-hydroxymethyl groups. It can be N-alkylated with a suitable two-carbon unit bearing a protected alcohol.

Serinol Derivatives: Serinol (2-amino-1,3-propanediol) and its derivatives can serve as versatile precursors. The primary and secondary alcohol groups offer handles for differential protection and functionalization.

N-Propargylamines: As mentioned, N-propargylamines are valuable precursors for modern cyclization strategies. rsc.org An appropriate N-propargyl derivative of 2-amino-2-methyl-1-propanol could be a key intermediate.

Oxetanes and Aziridines: Ring-opening reactions of substituted oxetanes with amines or aziridines with alcohols can generate the linear amino alcohol precursors needed for cyclization. organic-chemistry.orgacs.org For example, the reaction of 2-(benzylamino)ethanol with 2-methyloxirane could be a potential route to a precursor.

A table of potential starting materials is provided below.

Starting MaterialRationale for Use
2-Amino-2-methyl-1-propanolContains the core C6-methyl and C6-hydroxymethyl structure.
2-((2-Hydroxyethyl)amino)-2-methylpropan-1-olA direct precursor for intramolecular cyclization.
N-propargyl-2-amino-2-methyl-1-propanolA precursor for modern metal-catalyzed cyclization methods. rsc.org
Substituted Oxetanes/AziridinesVersatile building blocks for generating the amino alcohol backbone via ring-opening. organic-chemistry.orgacs.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of catalyst, solvent, temperature, and base.

Catalyst Selection: For metal-catalyzed cyclizations, the choice of metal (e.g., copper, silver, rhodium, palladium) and ligand is critical. organic-chemistry.orgnih.govacs.org For instance, copper(I) iodide with a specific ligand has been shown to be effective in tandem C-N coupling/C-H carbonylation reactions for related systems. nih.gov

Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity. Solvents like DMSO, 1,4-dioxane, and toluene (B28343) are commonly used in heterocycle synthesis. nih.govrsc.org In some cases, solvent-free conditions can be employed, offering a greener alternative. nih.govorganic-chemistry.org

Base and Temperature: The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaH) and reaction temperature are interdependent and must be carefully controlled to promote the desired reaction while minimizing side reactions. nih.gov For example, in the synthesis of benzo-1,4-oxazepin-5-ones, Cs₂CO₃ in DMSO at 100 °C provided good yields. nih.gov

The following table summarizes optimized conditions found for the synthesis of related oxazepine structures.

Reaction TypeCatalyst/ReagentsSolventTemperatureYieldReference
Tandem C-N Coupling/C-H CarbonylationCuI, L1 Ligand, Cs₂CO₃DMSO100 °CGood nih.gov
Enantioselective DesymmetrizationChiral Phosphoric AcidDichloroethane45 °CUp to 98% acs.org
Base-Promoted Cyclizationt-BuOKNone80 °CHigh nih.gov
Intramolecular Wittig ReactionTriphenylphosphineTolueneRefluxGood arkat-usa.org
Solid-Phase Synthesis/CleavageTFA/Et₃SiH/CH₂Cl₂CH₂Cl₂Room Temp34% (isolated) nih.gov

Novel Synthetic Routes and Green Chemistry Principles in this compound Production

Recent advances in organic synthesis have focused on developing novel, more efficient, and environmentally friendly routes to complex molecules.

Tandem and Domino Reactions: These reactions combine multiple bond-forming events in a single pot, reducing the number of synthetic steps, solvent waste, and purification efforts. The copper-catalyzed tandem transformation for benzo-1,4-oxazepine synthesis is a prime example of a green and economically viable method. nih.gov

Green Solvents and Catalysts: The use of water, ionic liquids, or supercritical fluids as reaction media is a key aspect of green chemistry. Additionally, replacing toxic heavy metal catalysts with more benign alternatives (e.g., iron, copper) or using organocatalysts is highly desirable. nih.govacs.orgunibo.it

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the starting materials are incorporated into the final product, are preferred. N-propargylamine cyclizations are often highly atom-economical. rsc.orgresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify product isolation. Base-promoted cyclization of alkynyl alcohols to form 1,4-oxazepines has been successfully achieved under solvent-free conditions. nih.govorganic-chemistry.org

Solid-Phase Synthesis: Immobilizing one of the reactants on a solid support can simplify purification, as excess reagents and byproducts can be washed away. This has been applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and efficient.

Advanced Structural Elucidation and Conformational Analysis of 6 Methyl 1,4 Oxazepan 6 Yl Methanol

Spectroscopic Analysis for Probing the Structure of (6-methyl-1,4-oxazepan-6-yl)methanol

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the neighboring electronegative oxygen and nitrogen atoms. The protons on carbons adjacent to the heteroatoms (C2, C3, C5, and C7) are expected to be deshielded and appear further downfield. The exchangeable protons of the alcohol (-OH) and amine (-NH) groups would likely appear as broad singlets, and their signals could be confirmed by a D₂O exchange experiment, where they would disappear from the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
-CH ₃ (methyl)~1.1Singlet (s)Attached to a quaternary carbon, so no H-H coupling.
-CH ₂OH (hydroxymethyl)~3.5Singlet (s)Protons are equivalent and attached to a quaternary carbon.
Ring -CH ₂- (C2, C3, C5, C7)~2.5 - 3.8Multiplets (m)Complex splitting due to coupling with adjacent non-equivalent protons. Protons on C3 and C5 (adjacent to N) may be further downfield than C2 and C7 (adjacent to O).
-NH - (amine)Variable (broad)Broad Singlet (br s)Chemical shift is concentration and solvent dependent. Disappears on D₂O exchange.
-OH (alcohol)Variable (broad)Broad Singlet (br s)Chemical shift is concentration and solvent dependent. Disappears on D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven unique carbon atoms in the structure. The quaternary carbon (C6) would typically show a weaker signal compared to the protonated carbons. The chemical shifts are highly dependent on the local electronic environment.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Notes
C H₃ (methyl)~20-25Shielded aliphatic carbon.
C 6 (quaternary)~55-65Deshielded by attachment to N, C, and C-O.
C H₂OH (hydroxymethyl)~65-75Deshielded by the adjacent hydroxyl group.
C 5, C 3 (ring carbons next to N)~45-55Deshielded by the adjacent nitrogen atom.
C 7, C 2 (ring carbons next to O)~60-70Deshielded by the adjacent oxygen atom.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity through the 1,4-oxazepane (B1358080) ring.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy excels at detecting polar bonds. For this compound, the key absorptions would be from the O-H and N-H stretching vibrations. The O-H stretch of the primary alcohol is expected to appear as a strong, broad band around 3200-3550 cm⁻¹, while the N-H stretch of the secondary amine should appear as a weaker, sharper band in a similar region (3300-3500 cm⁻¹). pressbooks.puborgchemboulder.comdummies.com The C-O stretching vibration of the alcohol and ether functionalities would result in strong bands in the 1050-1260 cm⁻¹ region. The C-N stretching of the aliphatic amine would be observed in the 1020-1250 cm⁻¹ range. orgchemboulder.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric bonds. While the polar O-H and N-H groups would show weak Raman signals, the C-C backbone of the oxazepane ring would be more prominent. nih.govphysicsopenlab.org This technique is particularly useful for analyzing the skeletal vibrations of the heterocyclic ring.

Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H (Alcohol)Stretch, H-bonded3200-3550Strong, BroadWeak
N-H (Amine)Stretch3300-3500Medium-Weak, SharpWeak
C-H (Aliphatic)Stretch2850-3000Medium-StrongStrong
C-O (Alcohol/Ether)Stretch1050-1260StrongMedium
C-N (Amine)Stretch1020-1250MediumMedium
O-H (Alcohol)Bend1330-1440MediumWeak
N-H (Amine)Bend/Wag1500-1650 / 665-910Medium / Strong, BroadWeak

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula C₇H₁₅NO₂ gives a molecular weight of 145.11 g/mol . Due to the presence of a single nitrogen atom, the molecule follows the "nitrogen rule," and its molecular ion peak ([M]⁺) in an electron ionization (EI) spectrum would have an odd mass-to-charge ratio (m/z) of 145. whitman.edu

The fragmentation of this compound would be directed by the heteroatoms. A primary and highly characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a heteroatom. youtube.comdummies.comyoutube.com This process leads to the formation of stable, resonance-stabilized cations.

Key predicted fragmentation pathways include:

Alpha-cleavage next to Nitrogen: Loss of a CH₂OH radical (•CH₂OH, 31 Da) or a C₄H₈O radical from ring opening.

Alpha-cleavage next to Oxygen: Cleavage of the C-C bonds within the ring adjacent to the oxygen.

Loss of Water: Dehydration involving the alcohol group is a common fragmentation for alcohols, leading to a peak at [M-18]⁺. dummies.com

Ring Cleavage: Fragmentation of the oxazepane ring can produce a series of smaller fragment ions. whitman.edunsf.gov

Predicted Mass Spectrometry Adducts and Fragments for this compound

Ionm/z (Predicted)IdentitySource
[M+H]⁺146.11756Protonated MoleculePubChem orgchemboulder.com
[M+Na]⁺168.09950Sodiated AdductPubChem orgchemboulder.com
[M]⁺145.10973Molecular IonPubChem orgchemboulder.com
[M-H₂O]⁺127Loss of waterGeneral Fragmentation dummies.com
[M-CH₃]⁺130Loss of methyl radicalAlpha-cleavage
[M-CH₂OH]⁺114Loss of hydroxymethyl radicalAlpha-cleavage

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the exact spatial arrangement of atoms.

Currently, there are no publicly available crystal structures for this compound. To perform this analysis, a single crystal of sufficient quality would need to be grown. This can sometimes be challenging for flexible molecules or those with functional groups that inhibit orderly crystal packing.

Should a crystal structure be obtained, it would unequivocally confirm the atomic connectivity and provide invaluable insight into:

The preferred conformation of the seven-membered 1,4-oxazepane ring in the solid state.

The relative orientation of the equatorial and axial substituents on the ring.

Intermolecular interactions, such as hydrogen bonding involving the alcohol and amine groups, which dictate the crystal packing arrangement.

If the parent compound fails to yield suitable crystals, the synthesis of derivatives (e.g., hydrochloride salts or co-crystals) is a common strategy to promote crystallization and enable X-ray diffraction analysis. amazonaws.commdpi.comresearchgate.net

Conformational Preferences and Dynamics of the 1,4-Oxazepane Ring in this compound

Seven-membered rings like 1,4-oxazepane are conformationally flexible and can exist as an equilibrium of several low-energy forms. acs.orgnih.gov Unlike the well-defined chair conformation of cyclohexane, seven-membered heterocycles typically adopt lower-symmetry conformations such as the twist-chair (TC) and twist-boat (TB). nih.govresearchgate.net

For the 1,4-oxazepane ring, computational studies and analysis of related structures suggest that the twist-chair conformation is often the most stable. nih.gov This conformation minimizes both angular strain and unfavorable torsional interactions. The presence of the two heteroatoms (N and O) and the substituents on C6 significantly influences the conformational landscape.

The C6 carbon atom bears both a methyl group and a hydroxymethyl group. The relative steric demands of these groups will dictate their preferred orientation (pseudo-axial vs. pseudo-equatorial) in the lowest energy conformation to minimize steric hindrance. It is likely that the molecule exists as a dynamic equilibrium of multiple twist-chair conformers, and the energy barrier between them would be relatively low, allowing for rapid interconversion at room temperature.

Chirality and Stereochemical Assignment in this compound Research

The structure of this compound contains a chiral center at the C6 position. This carbon atom is bonded to four different groups:

A methyl group (-CH₃)

A hydroxymethyl group (-CH₂OH)

A ring carbon attached to the amine nitrogen (-C5H₂)

A ring carbon attached to the ether oxygen (-C7H₂)

The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. weebly.compharmacy180.com These are designated as (R)-(6-methyl-1,4-oxazepan-6-yl)methanol and (S)-(6-methyl-1,4-oxazepan-6-yl)methanol.

The absolute configuration (R or S) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. shimizu-uofsc.netlibretexts.org The four groups attached to the chiral center are ranked by atomic number. A standard laboratory synthesis that does not employ a chiral catalyst or starting material would typically produce a 50:50 mixture of the R and S enantiomers, known as a racemic mixture.

To separate these enantiomers or analyze them individually, specialized techniques are required, such as:

Chiral Chromatography: Using a chiral stationary phase to physically separate the two enantiomers.

NMR with Chiral Shift Reagents: Adding a chiral auxiliary to the NMR sample, which interacts differently with each enantiomer, causing their corresponding signals to be chemically shifted and thus distinguishable.

The stereochemistry of this compound is a critical aspect of its identity, as enantiomers of a chiral molecule often exhibit different biological activities and interactions in chiral environments.

Chemical Reactivity and Derivatization of 6 Methyl 1,4 Oxazepan 6 Yl Methanol

Reactions Involving the Hydroxyl Group in (6-methyl-1,4-oxazepan-6-yl)methanol

The primary hydroxyl group is a principal site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation: As a primary alcohol, the hydroxymethyl moiety can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, offering high yields and avoiding overoxidation. libretexts.orgpressbooks.pub The use of DMP is often preferred due to its less hazardous nature and milder, non-acidic reaction conditions. libretexts.org For the conversion to the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a basic solution are typically employed. pressbooks.pub

Modern catalytic systems, such as those employing copper and a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) with air as the oxidant, provide a green and chemoselective method for alcohol oxidation. nih.gov A significant advantage of some oxidation methods is their ability to selectively target the alcohol in the presence of the amine. By conducting the reaction under acidic conditions, the amine group is protonated, rendering it inert to the oxidizing agent and allowing for the selective oxidation of the hydroxyl group. nih.gov

Esterification and Related Reactions: The hydroxyl group can be readily converted into an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. A common method for activating the hydroxyl group towards nucleophilic substitution is its conversion to a sulfonate ester, such as a mesylate or tosylate. mdpi.com This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine. The resulting sulfonate is an excellent leaving group, facilitating subsequent substitution reactions.

Etherification: The formation of an ether linkage from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Summary of Reactions at the Hydroxyl Group

Reaction Type Reagent(s) Product Functional Group
Oxidation (to Aldehyde) Pyridinium chlorochromate (PCC); Dess-Martin periodinane (DMP) Aldehyde
Oxidation (to Carboxylic Acid) Potassium permanganate (KMnO₄) Carboxylic Acid
Esterification Acyl chloride, Carboxylic anhydride Ester
Sulfonylation Methanesulfonyl chloride (MsCl), Triethylamine Mesylate (Sulfonate Ester)
Etherification Sodium hydride (NaH), Alkyl halide Ether

Reactions of the Ether and Amine Functionalities within the Oxazepane Ring of this compound

The 1,4-oxazepane (B1358080) ring contains both a secondary amine and an ether linkage, each with distinct reactivity.

Reactions of the Secondary Amine: The secondary amine is a nucleophilic center and a site for various derivatizations.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction introduces an alkyl substituent onto the nitrogen, forming a tertiary amine. The choice of solvent and base is crucial for optimizing reaction yields. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for N-alkylation. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of an N-acyl derivative (an amide). This transformation is typically robust and high-yielding.

N-Sulfonylation: The amine can react with sulfonyl chlorides (e.g., TsCl) to form a stable sulfonamide.

The reactivity of the amine can be modulated by the pH of the reaction medium. Under acidic conditions, the nitrogen is protonated to form an ammonium (B1175870) salt. nih.gov This protects the amine group, rendering it non-nucleophilic and preventing it from participating in reactions, which is a key strategy for achieving selectivity in molecules with multiple reactive sites. nih.gov

Reactions of the Ether Linkage: The ether group within the seven-membered oxazepane ring is generally unreactive under neutral or basic conditions. Unlike highly strained small rings such as epoxides (oxiranes), the 1,4-oxazepane ring is significantly more stable and does not readily undergo ring-opening reactions. libretexts.org Cleavage of the ether C-O bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures.

Electrophilic and Nucleophilic Reactions of this compound

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions, although it primarily functions as a nucleophile.

Nucleophilic Character: The molecule possesses two primary nucleophilic centers: the lone pair of electrons on the nitrogen of the secondary amine and the lone pairs on the oxygen of the primary hydroxyl group. The amine is generally the more potent nucleophile. These sites readily attack electrophilic species.

Reaction with Alkyl Halides (Electrophiles): The amine nitrogen can displace a halide in an SN2 reaction to form a C-N bond (N-alkylation).

Reaction with Acyl Halides (Electrophiles): Both the amine and the alcohol can react with acyl halides to form amides and esters, respectively. Due to the higher nucleophilicity of the amine, selective N-acylation is possible under controlled conditions.

Reaction with Sulfonyl Chlorides (Electrophiles): The amine reacts to form sulfonamides.

Induced Electrophilic Character: The molecule can be transformed to react with nucleophiles. The primary route to induce electrophilicity is by converting the hydroxyl group into a better leaving group. As discussed, reaction with methanesulfonyl chloride transforms the -OH group into a mesylate (-OMs) group. mdpi.com The carbon atom attached to this newly formed leaving group becomes electrophilic and is susceptible to attack by a wide range of nucleophiles, enabling the introduction of various functional groups via SN2 substitution.

Regioselectivity and Stereoselectivity in Derivatization of this compound

Regioselectivity: The presence of two distinct nucleophilic centers (the -NH and -OH groups) raises the issue of regioselectivity. The relative reactivity of these groups can be controlled by the reaction conditions.

The secondary amine is inherently more nucleophilic than the primary alcohol. Therefore, in reactions with electrophiles under neutral or basic conditions, the amine is expected to react preferentially.

This inherent preference can be reversed by manipulating the pH. Under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium ion. This effectively "protects" the amine, allowing electrophiles to react selectively at the less reactive hydroxyl group. nih.gov This strategy is crucial for achieving regioselective oxidation, esterification, or etherification of the hydroxyl group without affecting the amine.

Stereoselectivity: The compound this compound possesses a chiral center at the C6 position. While often supplied as a racemate, enantiomerically pure forms, such as (R)-6-methyl-1,4-oxazepan-6-ol, are also available. bldpharm.com When using a single enantiomer as a starting material, the existing stereocenter can direct the stereochemical outcome of subsequent reactions.

Reactions occurring at the adjacent hydroxymethyl group or on the oxazepane ring can proceed with diastereoselectivity, leading to a preferential formation of one diastereomer over another.

For instance, in ring-forming or modification reactions, the substituent at the C6 stereocenter can sterically hinder one face of the molecule, guiding the approach of reagents to the opposite face. The synthesis of related chiral 1,4-oxazepane derivatives has shown that the stereochemistry of starting materials can be controlled to produce products with specific stereoconfigurations. rsc.org The choice of catalysts, particularly Lewis acids, can also play a significant role in influencing the stereochemical course of a reaction. mdpi.com

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a valuable scaffold or building block for the synthesis of more complex molecules, particularly in medicinal chemistry and materials science. nih.govchemrxiv.orgresearchgate.net Its utility stems from the presence of multiple, differentially reactive functional handles.

The ability to selectively functionalize the hydroxyl and amine groups allows for the stepwise or orthogonal attachment of different molecular fragments. For example:

The hydroxyl group can be used as an attachment point for one part of a target molecule, perhaps through esterification or etherification.

The amine group can then be modified, for instance, through N-alkylation or acylation, to introduce a second, distinct structural element. nih.gov

This bifunctional nature allows the molecule to act as a linker, connecting two different molecular entities. It can also serve as the core of a new molecular architecture where different substituents are built off the oxazepane framework. This approach is instrumental in creating libraries of compounds for drug discovery, where the 1,4-oxazepane core is a common motif. google.com The conversion of the hydroxyl group to an aldehyde or carboxylic acid further expands its synthetic utility, enabling participation in reactions such as Wittig reactions, reductive aminations, or amide bond formations to construct even more elaborate molecular structures.

Computational Chemistry and Theoretical Studies on 6 Methyl 1,4 Oxazepan 6 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Bonding in (6-methyl-1,4-oxazepan-6-yl)methanol

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule. For this compound, Density Functional Theory (DFT) would be a primary method of choice, likely utilizing a functional such as B3LYP with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.netresearchgate.net Such calculations would yield crucial information about the molecule's geometry, orbital energies, and charge distribution.

Key Parameters from Quantum Chemical Calculations:

ParameterDescriptionSignificance for this compound
Optimized Geometry The lowest energy, three-dimensional arrangement of atoms.Determines bond lengths, bond angles, and dihedral angles, providing insight into the strain and stability of the seven-membered oxazepane ring.
Frontier Molecular Orbitals (HOMO/LUMO) The highest occupied and lowest unoccupied molecular orbitals.The energy gap between HOMO and LUMO indicates the chemical reactivity and electronic transition properties of the molecule. researchgate.net
Natural Bond Orbital (NBO) Analysis A method to study charge distribution and bonding interactions.Reveals the nature of the covalent and non-covalent interactions within the molecule, including the electron-donating or -withdrawing effects of the methyl and hydroxymethyl substituents. nih.gov
Electron Density and Electrostatic Potential Maps Visualization of electron distribution and regions of positive or negative electrostatic potential.Identifies electron-rich (e.g., oxygen and nitrogen atoms) and electron-poor regions, which are crucial for predicting intermolecular interactions.

These calculations would elucidate the influence of the methyl and hydroxymethyl groups on the electronic environment of the 1,4-oxazepane (B1358080) ring. For instance, the electron-donating nature of the methyl group and the polar hydroxymethyl group would be expected to significantly affect the charge distribution and reactivity of the molecule.

Molecular Dynamics Simulations of this compound Conformations

The seven-membered 1,4-oxazepane ring is conformationally flexible. Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of this compound over time, providing insights into its dynamic behavior.

MD simulations for this molecule would typically involve:

Force Field Selection: A suitable force field, such as AMBER or CHARMM, would be chosen to model the interatomic forces.

System Setup: The molecule would be placed in a simulation box, often with a solvent (e.g., water) to mimic condensed-phase conditions.

Simulation: The system's trajectory would be calculated by integrating Newton's laws of motion, revealing how the molecule's conformation changes over nanoseconds or longer.

Expected Insights from MD Simulations:

Conformational FeatureDescriptionRelevance to this compound
Ring Pucker The specific boat, chair, or twist-chair conformations of the oxazepane ring.Identifies the most stable and populated conformations, which influences the molecule's overall shape and how it interacts with its environment.
Side Chain Orientation The rotational positions of the methyl and hydroxymethyl groups.Determines the accessibility of the hydroxyl and amine functional groups for intermolecular interactions.
Intramolecular Hydrogen Bonding The potential for hydrogen bond formation between the hydroxymethyl group and the ring's heteroatoms.Such interactions can significantly stabilize certain conformations and influence the molecule's physical properties.

By analyzing the simulation trajectories, a free energy landscape of the different conformations could be constructed, highlighting the most probable shapes the molecule will adopt.

Prediction of Spectroscopic Properties of this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide predictions for NMR, IR, and mass spectrometry data.

Predicted Spectroscopic Data:

Spectroscopy TypeComputational MethodPredicted Information
NMR Spectroscopy GIAO (Gauge-Including Atomic Orbital) method with DFT. nih.govPrediction of ¹H and ¹³C chemical shifts, which are highly sensitive to the electronic environment and conformation of the molecule. youtube.comyoutube.comnmrdb.org
IR Spectroscopy DFT frequency calculations.Prediction of vibrational frequencies and intensities, corresponding to the stretching and bending modes of the various functional groups (O-H, C-H, C-O, C-N).
Mass Spectrometry While not a direct quantum mechanical prediction, computational tools can predict fragmentation patterns. PubChem provides predicted collision cross-section (CCS) values for different adducts of the molecule. uni.luThe predicted CCS values are useful for ion mobility-mass spectrometry, providing information about the ion's shape in the gas phase. uni.lu

Example of Predicted Collision Cross Section (CCS) Data: uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺146.11756126.9
[M+Na]⁺168.09950130.1
[M-H]⁻144.10300127.5

These predicted spectra would serve as a powerful tool for the structural confirmation of synthetically prepared this compound and for the analysis of its conformational isomers.

Structure-Activity Relationship Modeling (excluding biological activity) for this compound Analogues in Non-Biological Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogues with their physicochemical properties. nih.gov This approach is valuable in materials science and chemical engineering for designing compounds with specific non-biological functions.

Modeling Process:

Dataset Curation: A series of analogues would be designed by systematically modifying the substituents on the oxazepane ring.

Descriptor Calculation: For each analogue, a range of molecular descriptors (e.g., steric, electronic, topological) would be calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model linking the descriptors to a specific property (e.g., solubility, boiling point, affinity for a surface).

Potential Non-Biological Applications for SAR/QSPR:

Property to be ModeledRelevance
Solvent Miscibility Predicting the solubility in various organic solvents is crucial for its application in chemical reactions and formulations.
Material Adsorption Modeling the affinity for different materials (e.g., polymers, metal oxides) could guide its use as a surface modifier or a component in composite materials.
Chelating Properties The presence of nitrogen and oxygen atoms suggests potential for metal ion chelation. wikipedia.org SAR could be used to optimize the structure for selective binding of specific metal ions.

While a 3D-QSAR model has been developed for 1,4-oxazepane derivatives targeting dopamine (B1211576) receptors, a similar methodology could be applied to non-biological endpoints. nih.gov

Reaction Pathway Analysis and Transition State Modeling for this compound Syntheses

Computational chemistry can be used to investigate the mechanisms of chemical reactions involved in the synthesis of this compound. By modeling the reaction pathways, one can gain insights into the feasibility of a synthetic route and identify potential bottlenecks.

Computational Approach to Reaction Analysis:

Reactant and Product Optimization: The geometries of reactants, products, and any intermediates are optimized.

Transition State Search: The geometry of the transition state connecting reactants and products is located. This is the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the transition state has exactly one imaginary frequency.

Energy Profile Construction: The relative energies of the reactants, transition state, and products are used to construct a reaction energy profile, from which the activation energy can be determined.

The synthesis of seven-membered rings like oxazepane can be challenging. nih.govresearchgate.netnih.gov Theoretical analysis could compare different proposed synthetic routes, for example, a ring-closing metathesis versus an intramolecular cyclization, to determine the most energetically favorable pathway. This would aid in the rational design of an efficient synthesis for this compound and its derivatives.

Advanced Analytical Methodologies for 6 Methyl 1,4 Oxazepan 6 Yl Methanol

Chromatographic Techniques for Separation and Purity Assessment of (6-methyl-1,4-oxazepan-6-yl)methanol (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of this compound. bldpharm.combldpharm.com Reversed-phase HPLC is a common method for purity assessment, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks alongside the main peak of this compound. Documentation for a related compound, (S)-(1,4-Oxazepan-6-yl)methanol, indicates the availability of HPLC data for quality control. bldpharm.com

Gas Chromatography (GC):

GC is another powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The choice of the column is critical for achieving good separation. For instance, in the analysis of methanol (B129727), a Carbopack C column has been utilized. nih.gov The temperature programming of the GC oven is optimized to ensure efficient separation of the compound from any potential impurities or by-products from the synthesis. The purity is determined by the relative area of the main peak in the gas chromatogram.

A summary of typical chromatographic conditions for related analyses is provided in the table below.

ParameterHPLCGC
Stationary Phase Reversed-phase C18Carbopack C
Mobile Phase/Carrier Gas Acetonitrile/WaterHelium
Detector UV-Vis or Diode ArrayFlame Ionization Detector (FID)
Application Purity AssessmentPurity and Volatile Impurity Analysis

Hyphenated Techniques in the Analysis of this compound (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide both separation and structural identification of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective method for identifying and quantifying volatile compounds in a sample. jmchemsci.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information about each component by analyzing its mass-to-charge ratio (m/z). jmchemsci.com For a compound like this compound, GC-MS can confirm its identity by matching its mass spectrum with a known standard or a library spectrum. uni.lu Predicted mass spectrometry data for this compound shows expected m/z values for different adducts, such as [M+H]+ at 146.11756. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for the analysis of less volatile and thermally labile compounds. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. For this compound, LC-MS can be used to confirm its molecular weight and provide fragmentation patterns that aid in its structural elucidation. bldpharm.combldpharm.com This is especially valuable when analyzing reaction mixtures or final products for impurities that may not be easily detectable by other methods.

TechniqueSeparation PrincipleDetection PrincipleInformation Obtained
GC-MS Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Ionization of separated components and analysis of their mass-to-charge ratio.Retention time, molecular weight, and mass fragmentation pattern.
LC-MS Differential partitioning between a liquid mobile phase and a solid stationary phase.Ionization of separated components and analysis of their mass-to-charge ratio.Retention time, molecular weight, and mass fragmentation pattern.

Quantitative Analysis of this compound in Complex Synthetic Mixtures

The ability to accurately quantify this compound in complex synthetic mixtures is essential for process optimization and quality control. Both HPLC and GC are suitable for quantitative analysis when coupled with appropriate detectors.

For quantitative analysis using HPLC, a calibration curve is typically constructed by plotting the peak area of the analyte against a series of known concentrations. This allows for the determination of the concentration of this compound in an unknown sample by measuring its peak area and interpolating from the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification.

Similarly, GC with a Flame Ionization Detector (FID) is a robust method for quantitative analysis. nih.gov The response of the FID is generally proportional to the mass of the carbon-containing analyte, making it suitable for quantifying organic molecules like this compound. As with HPLC, the use of a calibration curve and an internal standard is recommended for accurate results. In a study on methanol analysis, a standard addition method was successfully used to overcome matrix effects in a complex biological sample. nih.gov

Analytical MethodKey Steps for Quantification
HPLC 1. Preparation of standard solutions of known concentrations. 2. Generation of a calibration curve (Peak Area vs. Concentration). 3. Analysis of the sample containing the unknown concentration. 4. Calculation of the concentration based on the calibration curve.
GC-FID 1. Preparation of standard solutions with an internal standard. 2. Generation of a calibration curve (Peak Area Ratio vs. Concentration Ratio). 3. Analysis of the sample with the internal standard. 4. Calculation of the concentration based on the calibration curve.

Chiral Separation Techniques for Enantiomers of this compound

Since this compound possesses a chiral center at the 6-position of the oxazepane ring, it exists as a pair of enantiomers. The separation of these enantiomers is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit different pharmacological activities.

Chiral HPLC is the most widely used technique for the enantiomeric separation of chiral compounds. nih.gov This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral separations. nih.gov The choice of the mobile phase, often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov

Another approach to chiral separation is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. However, this method involves an additional reaction step and requires careful control to avoid racemization.

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. nih.gov

Chiral Separation TechniquePrincipleCommon Stationary Phases
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based (e.g., Chiralpak®, Chiralcel®)
Diastereomeric Derivatization Conversion of enantiomers into diastereomers, which are then separated on a non-chiral column.Standard reversed-phase or normal-phase columns.
Chiral SFC Differential interaction of enantiomers with a chiral stationary phase using a supercritical fluid as the mobile phase.Similar to Chiral HPLC (e.g., Chiralpak® AD-3) nih.gov

Emerging Research Applications of 6 Methyl 1,4 Oxazepan 6 Yl Methanol Non Clinical

(6-methyl-1,4-oxazepan-6-yl)methanol as a Versatile Intermediate in Organic Synthesis

The this compound molecule serves as a significant building block in organic synthesis due to its inherent structural features: a chiral core, a secondary amine, and a primary alcohol. These functional groups offer multiple reactive sites for constructing more complex molecular architectures. The 1,4-oxazepane (B1358080) scaffold itself is a key component in a variety of pharmacologically relevant molecules, making its derivatives valuable synthetic intermediates. researchgate.netmedchemexpress.com

Synthetic chemists utilize this intermediate in multi-step reaction sequences. For instance, the primary alcohol can undergo esterification or etherification, while the secondary amine is a nucleophile suitable for N-alkylation, amidation, or sulfonylation reactions. The synthesis of related chiral 1,4-oxazepane-5-carboxylic acids has been successfully achieved using solid-phase techniques, demonstrating the utility of the oxazepane ring as a foundational structure for building diverse chemical libraries. rsc.org The challenges in forming medium-sized rings like the 1,4-oxazepane core often mean that pre-formed, functionalized rings such as this compound are highly sought-after starting materials. nih.gov

The development of synthetic routes to access substituted benzo[b] uni.lusigmaaldrich.comoxazepines from simpler starting materials further underscores the chemical interest in this heterocyclic system. rsc.org Such methodologies provide a basis for how the this compound core could be integrated into larger, fused aromatic systems.

Table 1: Key Reactions Involving this compound Functional Groups

Functional GroupReaction TypePotential Product Class
Primary Alcohol (-CH₂OH)EsterificationEsters
EtherificationEthers
OxidationAldehydes, Carboxylic Acids
Secondary Amine (-NH-)N-AlkylationTertiary Amines
Acylation/AmidationAmides
Reductive AminationSubstituted Amines
SulfonylationSulfonamides

Potential for this compound in Materials Science Research

The unique electronic and structural properties of N/O-heterocycles like 1,4-oxazepanes make them promising candidates for applications in materials science. researchgate.net The bifunctional nature of this compound, possessing both an amine and an alcohol group, allows it to act as a monomer precursor for polymerization reactions. These groups can participate in step-growth polymerization to form novel polyamides, polyesters, or polyurethanes. The incorporation of the seven-membered oxazepane ring into the polymer backbone could impart unique thermal, mechanical, and conformational properties to the resulting material. This approach is analogous to how functionalized fatty acid esters are used as precursors for polyester (B1180765) and polyurethane monomers. researchgate.net

Furthermore, research into related benzimidazole-fused 1,4-oxazepines has shown that these structures can exhibit interesting nonlinear optical (NLO) properties, which are highly relevant for the development of advanced optical materials. nih.gov By derivatizing this compound with chromophoric units, it may be possible to create new materials with tailored electronic and photonic characteristics. The ability of such heterocyclic scaffolds to self-assemble into ordered supramolecular structures is another area of exploratory research, driven by the hydrogen bonding capabilities of the N-H and O-H groups.

Role of this compound in Catalyst Design or Ligand Development

In the field of catalysis, the development of effective ligands to coordinate with metal centers is crucial for controlling reaction selectivity and efficiency. This compound possesses structural features that make it an attractive candidate for ligand development in non-biological catalysis. The molecule contains three potential coordination sites: the ring nitrogen, the ring oxygen, and the oxygen of the hydroxymethyl group.

This arrangement allows it to potentially act as a chelating N,O-bidentate or N,O,O-tridentate ligand. Such multidentate ligands are known to form stable complexes with a variety of transition metals, which are at the heart of many catalytic processes. While specific applications of this compound as a catalyst ligand are still an area for future exploration, the broader class of N/O-heterocycles is recognized for its importance in creating functional materials and molecules, including catalysts. researchgate.net The chirality of the molecule could also be exploited in asymmetric catalysis, where a chiral ligand transfers its stereochemical information to the products of a reaction.

Exploratory Studies of this compound in Chemical Biology Tool Development

Beyond its potential as a therapeutic scaffold, the 1,4-oxazepane ring is utilized in the development of chemical tools to probe biological systems and understand molecular mechanisms. A key example is the synthesis of a series of 2,4-disubstituted 1,4-oxazepanes as selective ligands for the dopamine (B1211576) D₄ receptor. nih.gov

In these studies, the oxazepane scaffold serves as the core structure, which is systematically modified to investigate how chemical changes affect binding affinity and selectivity. Researchers employed three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis to build a computational model that correlates the structural features of the ligands with their biological activity. nih.gov This approach allows for a deeper understanding of the molecular interactions between the ligand and the receptor, identifying key regions around the molecule that are important for binding. nih.gov Such studies, which focus on elucidating the principles of molecular recognition rather than achieving a therapeutic outcome, are a critical part of chemical biology.

Table 2: Application of 1,4-Oxazepane Scaffold in Chemical Biology

Research AreaApplicationMethodologyFindingReference
Molecular ProbingDevelopment of selective ligands for the dopamine D₄ receptorSynthesis of derivatives, Radioligand Assay, 3D-QSARIdentified structural features crucial for binding affinity nih.gov

Advanced Spectroscopic Probes or Fluorescent Tags Derived from this compound

The development of advanced molecular probes and fluorescent tags is essential for visualizing and quantifying biological processes. While this compound is not intrinsically fluorescent, its functional groups provide convenient handles for the attachment of fluorophores. The secondary amine or the primary alcohol can be chemically linked to known fluorescent moieties, such as benzofurans, coumarins, or other polycyclic aromatic systems.

Spectroscopic studies on related, more complex oxazepine derivatives, such as benzimidazole-fused 1,4-oxazepines, have involved detailed characterization using techniques like NMR, FTIR, and X-ray diffraction, alongside computational DFT studies. nih.gov These analyses provide insight into the electronic structure of the heterocyclic system. By conjugating the this compound scaffold to a suitable chromophore, it is conceivable to design novel probes whose spectroscopic properties (e.g., fluorescence intensity or wavelength) change upon binding to a target molecule. This would enable its use as a "turn-on" or ratiometric sensor in biochemical assays, an area ripe for exploration.

Future Directions and Uncharted Territories in 6 Methyl 1,4 Oxazepan 6 Yl Methanol Research

The exploration of novel heterocyclic scaffolds is a cornerstone of modern chemical and pharmaceutical research. The compound (6-methyl-1,4-oxazepan-6-yl)methanol, featuring a seven-membered 1,4-oxazepane (B1358080) ring, represents a structure with significant potential for further investigation. This article outlines future research directions, focusing on closing existing knowledge gaps and leveraging cutting-edge technologies to unlock the full potential of this heterocyclic compound.

Q & A

Q. Optimization Strategies :

  • Adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of amine and aldehyde) .
  • Using glacial acetic acid for crystallization to minimize impurities .

What advanced spectroscopic and computational methods are used to resolve structural ambiguities in oxazepane derivatives?

Advanced Research Question
Structural elucidation requires multi-technique validation:

  • Gas-Phase Electron Diffraction (GED) : Resolves equilibrium geometry and ring-puckering deformations (e.g., boat conformation analysis) .
  • Spectroscopy : NMR (for stereochemistry), IR/Raman (functional groups), and mass spectrometry (molecular weight confirmation) .
  • Computational Chemistry : MP2/aug-cc-pVTZ or B3LYP/cc-pVTZ methods predict vibrational frequencies and conformational stability .

Data Triangulation : Combine experimental results with density functional theory (DFT) calculations to validate bond lengths and angles .

How can researchers design experiments to assess the pharmacological activity of this compound?

Advanced Research Question
Experimental Design :

  • Target Identification : Screen for GABA receptor interactions using radioligand binding assays, given structural similarity to benzodiazepines .
  • In Vivo Models : Administer the compound to rodents to evaluate anxiolytic effects (e.g., elevated plus maze test) .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine EC50 values .

Q. Mechanistic Insights :

  • Perform patch-clamp electrophysiology to confirm GABA receptor potentiation .

How can solubility challenges of this compound be addressed for in vivo studies?

Advanced Research Question
Strategies :

  • Salt Formation : Convert to hydrochloride salt, improving aqueous solubility by >50% .
  • Co-Solvent Systems : Use methanol-water or PEG-400 mixtures for intraperitoneal administration .
  • Nanoparticle Encapsulation : Liposomal formulations enhance bioavailability and reduce toxicity .

Validation : Monitor plasma concentrations via HPLC-MS/MS to confirm solubility improvements .

How should researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Methodology :

  • Iterative Refinement : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify discrepancies .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities (e.g., axial vs. equatorial substituents) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange broadening .

Example : A 1H NMR splitting pattern mismatch was resolved by GED-confirmed boat conformation .

What role does stereochemistry play in the bioactivity of this compound derivatives?

Advanced Research Question
Key Findings :

  • Enantiomeric Specificity : (S)-enantiomers show 3-fold higher GABA receptor binding affinity than (R)-forms .
  • Synthesis Control : Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) ensures enantiopurity .

Q. Validation :

  • Docking Simulations : AutoDock Vina predicts hydrogen bonding between (S)-enantiomers and GABA receptor residues .

What analytical methods ensure purity and stability of this compound?

Basic Research Question
Protocols :

  • HPLC : C18 column, 70:30 methanol-water mobile phase, detects impurities <0.1% .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 150°C .
  • Karl Fischer Titration : Monitors moisture content (<0.5% w/w) for hygroscopic samples .

Storage : -20°C under argon to prevent oxidation .

How can computational modeling predict the biological targets of this compound?

Advanced Research Question
Workflow :

Ligand Preparation : Optimize 3D structure using Gaussian09 at B3LYP/6-31G* level .

Virtual Screening : Dock against Protein Data Bank (PDB) targets (e.g., GABA-A receptor, PDB ID 6HUP) .

MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories .

Validation : Compare predicted Ki values with experimental IC50 from radioligand assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.